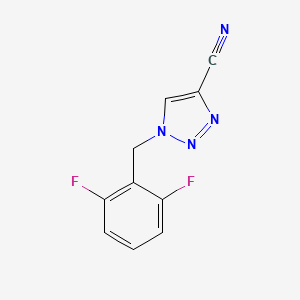

4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole

Übersicht

Beschreibung

“4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole” is a chemical compound with the molecular formula C10H6F2N4. It has a molecular weight of 220.18 . This compound is also known by several synonyms, including “1-[(2,6-difluorophenyl)methyl]-4-triazolecarbonitrile” and "1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carbonitrile" .

Synthesis Analysis

The synthesis of “this compound” involves reacting a compound of the formula R1-N3, where R1 is an aromatic or heteroaromatic radical, aromatic-aliphatic or heteroaromatic-aliphatic radical, a heterocyclic radical, a cycloaliphatic radical, a cycloaliphatic-aliphatic radical or an aliphatic radical, with the compound of formula (Ib) in a two-phase system .Molecular Structure Analysis

The molecular structure of “this compound” consists of a triazole ring and a cyano group. The average mass of the molecule is 220.178 Da, and the monoisotopic mass is 220.056046 Da .Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Analogues

- Solventless Synthesis of Rufinamide and Analogues: A new method for synthesizing rufinamide—an antiepileptic drug, which is a form of 4-cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole—has been developed using solventless, metal-free catalysis. This method also produces analogues of rufinamide with good yields, indicating potential for creating diverse compounds using this core structure (Bonacorso et al., 2015).

Antimicrobial Potential

- Antimicrobial Agent Synthesis: Derivatives of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole were synthesized and showed moderate to good activity against various bacterial and fungal strains. This implies the potential for these compounds to be developed into antimicrobial agents (Jadhav et al., 2017).

Chemical Synthesis Improvements

- Efficient Synthesis of Rufinamide Analogs: An efficient method for the synthesis of rufinamide analogs was described, employing high-temperature reactions under solvent-free conditions. This method provides a range of triazole derivatives, expanding the chemical versatility of the core structure (Bonacorso et al., 2013).

Building Blocks for Heterocycles

- Synthesis of Diverse Heterocycles: A series of fluorinated heterocycles analogous to rufinamide were synthesized using carbohydrazides derived from 4-trichloroacetyl-1H-1,2,3-triazoles. These compounds are considered potential candidates for biological activity assays, highlighting the utility of the triazole structure as a building block for diverse chemical compounds (Bonacorso et al., 2017).

Supramolecular Interactions

- Supramolecular Interactions of Triazoles: 1H-1,2,3-triazoles, like the core structure of rufinamide, offer diverse supramolecular interactions, making them attractive in coordination chemistry. This versatility enables a wide range of applications beyond their initial synthesis, including anion recognition and catalysis (Schulze & Schubert, 2014).

Catalytic Applications

- Catalysis in Chemical Reactions: Catalysts involving 1,2,3-triazoles have been explored for various reactions, including hydration reactions and transfer hydrogenation. For instance, rhodium(I) complexes were used to catalyze the selective hydration of organonitriles to amides, with notable efficiency in synthesizing rufinamide from this compound (Tomás‐Mendivil et al., 2014).

Biological Activity

- Potential α-Glucosidase Inhibitors: 1,4-Disubstituted 1,2,3-triazoles, which can be synthesized from compounds like this compound, showed promising activity against α-glucosidase. This indicates potential for the development of new medications targeting specific biological pathways (Jabeen et al., 2016).

Eigenschaften

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]triazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N4/c11-9-2-1-3-10(12)8(9)6-16-5-7(4-13)14-15-16/h1-3,5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIAOIJYIQHKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453053 | |

| Record name | 4-CYANO-1-(2,6-DIFLUOROBENZYL)-1H-1,2,3-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202003-06-3 | |

| Record name | 1-((2,6-Difluorophenyl)methyl)triazole-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202003063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CYANO-1-(2,6-DIFLUOROBENZYL)-1H-1,2,3-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-((2,6-DIFLUOROPHENYL)METHYL)TRIAZOLE-4-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5UG4W3SYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

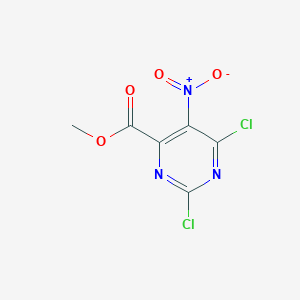

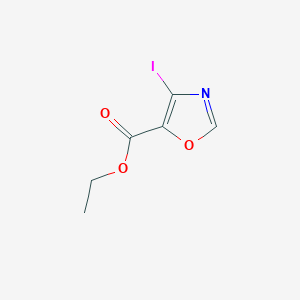

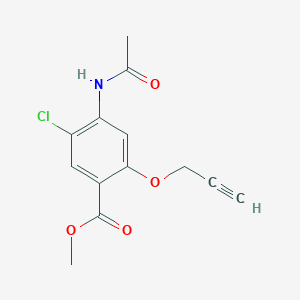

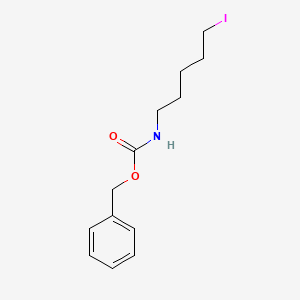

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

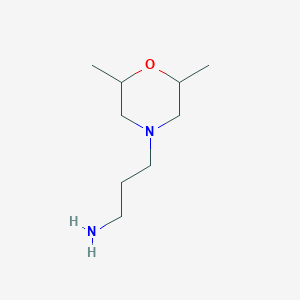

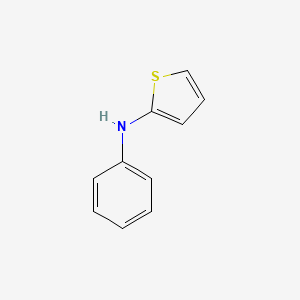

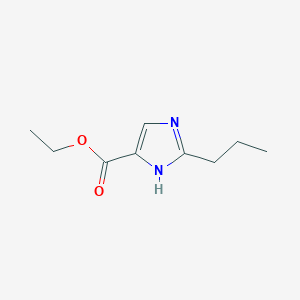

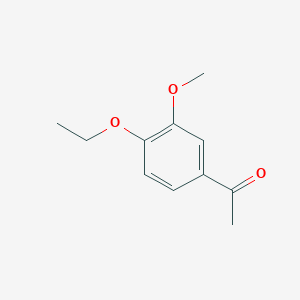

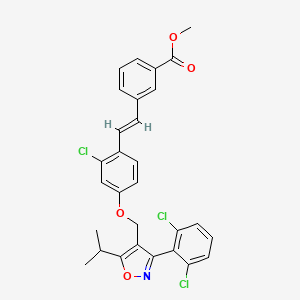

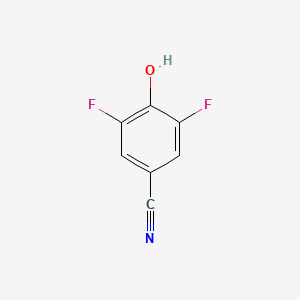

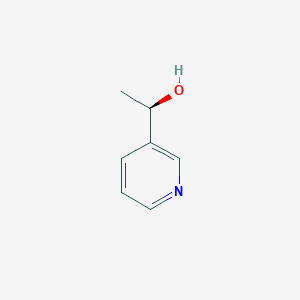

Feasible Synthetic Routes

Q1: What is significant about the synthesis of rufinamide from 4-cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole?

A1: Rufinamide is synthesized via the hydration of this compound. Traditionally, this reaction has posed challenges in achieving high selectivity and yield. The research by demonstrates that a rhodium(I) complex, specifically [RhCl(COD){P(NMe2)3}], acts as a highly effective catalyst for this hydration in water. [] This catalyst exhibits superior performance compared to previously used ruthenium-based catalysts, leading to a more efficient and sustainable synthesis of rufinamide. [] This finding is significant for pharmaceutical manufacturing as it offers a potentially more cost-effective and environmentally friendly route to this important drug.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)